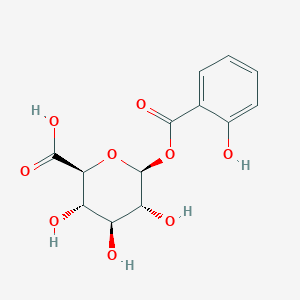

(2S,3S,4S,5R,6S)-3,4,5-三羟基-6-(2-羟基苯甲酰)氧杂环-2-羧酸

描述

Synthesis Analysis

The synthesis of complex organic molecules like this one often involves multi-step chemical reactions. While specific studies on this compound were not directly found, related research on the synthesis of polysubstituted aromatic carboxylic acids and their derivatives provides insight into potential synthetic routes. For instance, the synthesis of related aromatic carboxylic acids has been achieved through preparative scale processes from readily available materials, indicating that a similar approach could be applicable for our compound (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of complex organic molecules is critical for understanding their reactivity and physical properties. Techniques such as NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction are commonly used to elucidate structures (Mori et al., 2020). These methods can provide detailed insights into the arrangement of atoms within the molecule and the configuration of its stereo centers, which are essential for predicting its chemical behavior.

Chemical Reactions and Properties

The functional groups present in this compound suggest it could undergo a variety of chemical reactions. For example, carboxylic acids can participate in esterification, amidation, and decarboxylation reactions. The hydroxyl groups could be involved in reactions such as etherification and oxidation. Insights into similar compounds' reactivity, such as the synthesis and reactivity of benzofuran carboxylic acids and their derivatives, highlight the potential chemical versatility of our compound (Du-lin, 2007).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The presence of multiple hydroxyl and carboxylic acid groups in this compound suggests high polarity, potentially leading to high solubility in polar solvents and lower solubility in non-polar solvents. Additionally, intramolecular and intermolecular hydrogen bonding could significantly affect its melting and boiling points, as well as its crystal structure (Jeffrey & Yeon, 1990).

Chemical Properties Analysis

The chemical properties of this compound are likely to be characterized by its reactivity towards nucleophiles and electrophiles, given its functional groups. Carboxylic acids, for example, can act as acids in chemical reactions, donating a proton to bases. The hydroxyl groups may be susceptible to phosphorylation, sulfation, and other modifications, impacting the molecule's reactivity and potentially its biological activity. Studies on similar compounds provide a basis for understanding the chemical behavior and reactivity of complex molecules (Uyanik et al., 2009).

科学研究应用

合成和化学性质

羧基-2,2-二甲基色满和色烯的合成:涉及羟基苯甲酸(包括 3,4,5-三羟基苯甲酸)在邻苯二甲酸存在下与异戊二烯缩合的过程,生成相应的羧基-2,2-二甲基色满。这些化合物通过脱氢进一步转化为羧基-2,2-二甲基色烯 (Ahluwalia、Jolly 和 Tehim,1982).

没食子酸的结构分析:对无水 3,4,5-三羟基苯甲酸(没食子酸)的研究显示其平面分子结构以及通过氢键环状二聚体和分子内和分子间氢键在晶体中形成三维网络结构 (Zhao、Khan 和 Fronczek,2011).

乙醇-水溶液中的溶解度研究:对与本化合物在结构上相似的物质(如 d-半乳糖)在乙醇-水溶液中的溶解度的研究。该研究揭示了这些化合物在不同溶剂环境中的行为的重要数据 (Zhang、Gong、Wang 和 Qu,2012).

间苯三酚羧酸的计算研究:对与所请求化合物密切相关的 2,4,6-三羟基苯甲酸的研究,检查了其在真空中和水溶液中的构象结构。该研究提供了对这类化合物的分子相互作用和稳定性的见解 (Mammino 和 Kabanda,2010).

生物活性与应用

N-取代-3-氯-2-氮杂环己酮的合成和抗菌活性:包括 2-氨基苯并噻唑-6-羧酸在内的化合物的合成及其抗菌活性评价。这项研究与了解类似羧酸化合物的更广泛生物学应用相关 (Chavan 和 Pai,2007).

抗过敏剂的研究:苯并呋喃羧酸酯的合成和反应,可能在结构上与本化合物有关,展示了在抗过敏剂开发中的潜在应用 (Görlitzer 和 Kramer,2000).

抗生素成分的合成:对 3,5-二氯-6-乙基-2,4-二羟基苯甲酸等抗生素芳香成分的合成研究,这与了解相关羧酸的药物潜力有关 (Alexy 和 Scharf,1991).

安全和危害

The safety and hazards associated with this compound are not specified in the available resources. It is recommended to handle it with appropriate safety measures when used for scientific research1.

未来方向

The future directions for the use of this compound are not explicitly mentioned in the available resources. However, its diverse applications in scientific research suggest that it has potential for further exploration in various fields1.

Please note that this analysis is based on the limited information available from the resources and may not cover all aspects of the compound. For a more comprehensive analysis, it is recommended to refer to specific scientific literature and databases.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVVXKRKCLJCKA-UNLLLRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951878 | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyl)oxyoxane-2-carboxylic acid | |

CAS RN |

29315-53-5 | |

| Record name | Salicyl acyl glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29315-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylacyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029315535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(2-Hydroxybenzoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta-D-Glucopyranuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)